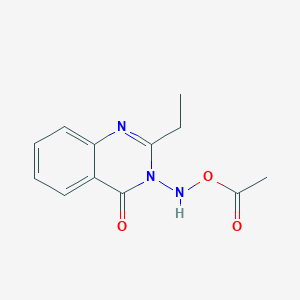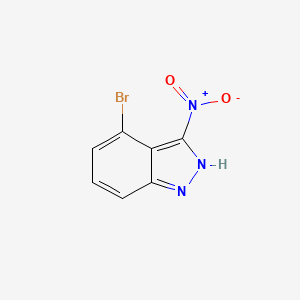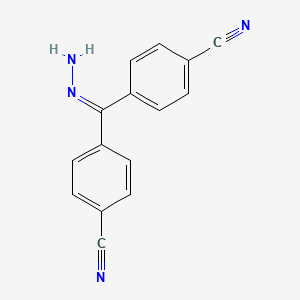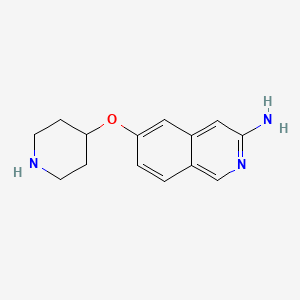
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxyl and methyl groups, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydroxy-7-methyl-2-naphthaldehyde with acetone under basic conditions, followed by reduction to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways. Additionally, the compound may interact with specific enzymes or receptors, influencing cellular processes .
Comparación Con Compuestos Similares
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- can be compared with other similar compounds, such as:
1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl-: Lacks the naphthalene ring, resulting in different chemical properties and reactivity.
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-: Similar structure but different substitution pattern on the naphthalene ring, leading to variations in biological activity and chemical behavior.
Propiedades
Número CAS |
61983-40-2 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H16O3/c1-8(2)13(16)12-7-10-6-9(3)4-5-11(10)14(17)15(12)18/h4-8,17-18H,1-3H3 |
Clave InChI |
LXYVDRUJTVCYOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)


![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)




